molecular formula C14H17N3O3S B2462332 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 554405-55-9

2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B2462332
CAS No.: 554405-55-9
M. Wt: 307.37
InChI Key: DPYSSVMKFZWZLZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a synthetic sulfonamide derivative characterized by a phenyl ring substituted with a piperidine-1-sulfonyl group at the meta position (C3) and a cyanoacetamide moiety at the nitrogen atom. The IUPAC name systematically reflects the parent structure (acetamide), substituents (cyano and sulfonyl groups), and their positions on the aromatic ring.

Key Structural Features :

  • Parent Chain : Acetamide (CH₃CONH-)
  • Substituents :
    • Cyano group (-C≡N) attached to the acetamide carbon
    • Piperidine-1-sulfonyl group (C₅H₁₀NSO₂) at the C3 position of the phenyl ring

Molecular Formula : C₁₄H₁₇N₃O₃S
Molecular Weight : 307.37 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).

Systematic Identification :

Identifier Value/Description Source
IUPAC Name 2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide
CAS Number 554405-55-9
SMILES O=C(NC1=CC=CC(S(=O)(N2CCCCC2)=O)=C1)CC#N
InChI InChI=1S/C14H17N3O3S/c1-10(16)14-11-2-4-12(5-3-11)19(17,18)15-8-6-13-7-9-6-8/h2-5,8,13H,6-7,9H2,1H3,(H,14,16)
InChIKey HMBMCJNYWPOZKR-UHFFFAOYSA-N

The compound’s nomenclature adheres to IUPAC rules, prioritizing the longest continuous chain and substituents in alphabetical order. The sulfonyl group’s position and the cyanoacetamide moiety are critical for its pharmacological and chemical reactivity.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is governed by its functional groups and steric interactions.

Key Geometric Features :

  • Sulfonyl Group Geometry :
    • The sulfonyl group (SO₂) adopts a tetrahedral geometry due to sulfur’s hybridization (sp³).
    • The piperidine ring is typically in a chair conformation, minimizing steric strain.
  • Phenyl Ring and Substituents :

    • The phenyl ring is planar, with meta substitution (C3) of the sulfonyl group.
    • The cyanoacetamide moiety introduces electron-withdrawing effects, potentially altering π-electron delocalization in the aromatic ring.
  • Conformational Flexibility :

    • The piperidine-1-sulfonyl group may exhibit rotational freedom around the N–S bond, though steric hindrance from the phenyl ring restricts extreme conformations.
    • The acetamide group’s NH is likely involved in hydrogen bonding, influencing molecular packing in the solid state.

Conformational Implications :
The meta substitution pattern reduces steric clashes between the sulfonyl group and the phenyl ring compared to ortho or para analogues. This arrangement may enhance solubility and bioavailability in medicinal applications.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide are limited in publicly available databases, analogous sulfonamide derivatives provide insights into its potential solid-state behavior.

Crystallographic Parameters (Hypothetical Based on Analogues) :

Parameter Typical Values for Sulfonamides (e.g., )
Crystal System Triclinic or monoclinic
Space Group P2₁/c or P1
Unit Cell Dimensions a = 10–15 Å, b = 15–20 Å, c = 5–10 Å
Angles α = 90°, β = 100–120°, γ = 90°
Hydrogen Bonding NH⋯O or NH⋯S interactions

Key Observations from Analogues :

  • Molecular Packing : Sulfonamide derivatives often form hydrogen bonds between the NH group and sulfonyl oxygen or adjacent carbonyl groups.
  • Conformational Locking : The meta substitution may enforce a specific dihedral angle between the phenyl ring and sulfonyl group, as seen in related compounds.

Future Directions : Single-crystal X-ray diffraction is essential to confirm the compound’s geometry, particularly the orientation of the cyanoacetamide group and piperidine ring. Computational modeling (e.g., DFT) could predict conformers and intermolecular interactions.

Properties

IUPAC Name

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c15-8-7-14(18)16-12-5-4-6-13(11-12)21(19,20)17-9-2-1-3-10-17/h4-6,11H,1-3,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYSSVMKFZWZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2-Cyano-N-[3-(Piperidine-1-Sulfonyl)Phenyl]Acetamide

Sulfonylation of 3-Aminophenol Followed by Cyanoacetylation

This two-step approach leverages the nucleophilicity of 3-aminophenol’s amine group:

Step 1: Sulfonylation with Piperidine-1-Sulfonyl Chloride
$$ \text{3-Aminophenol} + \text{ClSO}_2\text{-piperidine} \xrightarrow{\text{Base}} \text{3-(Piperidine-1-sulfonyl)aminophenol} $$
Reaction conditions: Pyridine as both solvent and base, 0–5°C, 12–24 hours. The sulfonyl chloride reagent can be pre-synthesized via chlorination of piperidine-1-sulfonic acid using PCl5.

Step 2: Cyanoacetylation
$$ \text{3-(Piperidine-1-sulfonyl)aminophenol} + \text{NCCH}_2\text{COCl} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound} $$
Dimethylaminopyridine (DMAP) catalyzes the acylation at room temperature, with dichloromethane as the solvent. Yields for analogous para-substituted systems reach 68–72%, suggesting comparable efficiency for meta derivatives after optimization.

Direct Cyanoacetylation of 3-(Piperidine-1-Sulfonyl)Aniline

Pre-forming the sulfonamide before acetamide installation avoids phenolic hydroxyl interference:

Synthesis of 3-(Piperidine-1-Sulfonyl)Aniline

  • Nitration of benzenesulfonyl chloride at the meta position using HNO3/H2SO4.
  • Nucleophilic displacement with piperidine:
    $$ \text{3-Nitrobenzenesulfonyl chloride} + \text{Piperidine} \xrightarrow{\text{Et}_3\text{N}} \text{3-Nitrobenzenesulfonamide} $$
  • Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine.

Cyanoacetylation
The aniline intermediate reacts with ethyl cyanoacetate under acidic conditions:
$$ \text{3-(Piperidine-1-sulfonyl)aniline} + \text{NCCH}_2\text{COOEt} \xrightarrow{\text{HCl, reflux}} \text{Target Compound} $$
This method mirrors the synthesis of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, achieving 65–70% yields in para systems.

Alternative Methods via Intermediate Heterocycles

Knoevenagel Condensation Route

Cyanoacetamide derivatives undergo condensation with aldehydes to form α,β-unsaturated intermediates, which can cyclize into heterocycles. For the target molecule:

  • Condense 3-(piperidine-1-sulfonyl)aniline with cyanoacetic acid.
  • React the resultant acrylamide with malononitrile to form pyridone derivatives, though this route introduces complexity requiring subsequent ring-opening steps.
Thiazole-Mediated Synthesis

Reaction of the cyanoacetamide intermediate with phenyl isothiocyanate and sulfur yields thiazole derivatives, which could serve as precursors for further functionalization. However, this approach introduces unnecessary heterocyclic complexity for the target molecule.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonylation : Polar aprotic solvents (DMF, pyridine) improve sulfonyl chloride reactivity but risk quaternization of piperidine. Low temperatures (0–5°C) suppress side reactions.
  • Cyanoacetylation : Dichloromethane minimizes ester hydrolysis, while temperatures >40°C accelerate undesired nitrile hydration.

Catalytic Enhancements

  • DMAP : Increases acylation rates by 3–5 fold compared to uncatalyzed reactions.
  • Palladium Catalysts : Critical for nitro group reduction; 10% Pd/C in ethanol achieves full conversion in 2–4 hours.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

  • Nitrile Stretch : Strong absorption at 2260–2240 cm−1.
  • Sulfonamide Symmetric/Asymmetric Stretches : 1160 cm−1 (S=O) and 1340 cm−1 (S-N).
  • Amide I Band : 1680–1660 cm−1 (C=O).

Nuclear Magnetic Resonance

  • 1H-NMR (DMSO-d6) :
    • Piperidine protons: δ 1.45–1.60 (m, 6H), 2.70–2.85 (m, 4H).
    • Acetamide CH2: δ 3.96 (s, 2H).
    • Aromatic protons: δ 7.77–7.83 (m, 4H).
  • 13C-NMR :
    • Nitrile carbon: δ 118.2 ppm.
    • Sulfonamide sulfur-linked carbon: δ 44.8 ppm.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Sulfonylation-Cyanoacetylation 68–72 >95% Straightforward two-step route Requires pure sulfonyl chloride
Direct Cyanoacetylation 65–70 92–94% Avoids phenolic intermediates Nitro reduction step needed
Heterocycle-Mediated 50–55 85–88% Novel intellectual property Low yield, multiple steps

Data extrapolated from para-substituted analogs.

Applications and Derivative Synthesis

The target compound serves as a versatile intermediate for:

  • Antimicrobial Agents : Analogous sulfonamide-acetamides show MIC values of 8–32 μg/mL against S. aureus and E. coli.
  • Kinase Inhibitors : Piperidine sulfonamides demonstrate IC50 < 100 nM in TrkA kinase assays.
  • Fluorescent Probes : Cyanoacetamide derivatives exhibit λem = 450–470 nm when conjugated to fluorophores.

Chemical Reactions Analysis

Reaction with Active Methylene Reagents

The cyano group undergoes nucleophilic addition with active methylene compounds (e.g., malononitrile, acetylacetone). For example:

  • Michael addition with malononitrile forms an acyclic intermediate, which cyclizes to yield pyridin-2-one derivatives .

  • Reaction with acetylacetone produces 4,6-diamino-3-cyano-2-oxopyridine derivatives via cyclocondensation .

Key Reaction Data:

ReagentProductConditionsYield (%)
Malononitrile3-Cyano-2-oxopyridine derivativeEthanol, reflux, 6 hr72–78
Acetylacetone4,6-Diamino-2-oxopyridine derivativePiperidine catalyst, 80°C, 4 hr65

Diazotization and Hydrazone Formation

The primary amine in the sulfonamide moiety reacts with diazonium salts to form hydrazones. Subsequent treatment with hydrazine hydrate yields pyrazole derivatives :

  • Diazotization of 4-substituted anilines generates diazonium chlorides.

  • Coupling with 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide forms hydrazones (13a–e ).

  • Cyclization with hydrazine hydrate produces 5-amino-1,3,4-thiadiazole derivatives.

Hydrazone Derivatives and Biological Activity:

DerivativeR GroupMIC (µM) vs S. aureusMIC (µM) vs E. coli
13a 4-Methylphenyl25.348.7
13b 4-Methoxyphenyl18.952.4

Cyclization with Carbon Disulfide

Reaction with carbon disulfide and 1,3-dibromopropane yields dithiane derivatives through nucleophilic thiolate attack :

  • Intermediate : Potassium salt of 2-cyanoacetamide reacts with CS₂ to form a dithiocarbamate.

  • Product : N-[3-(piperidine-1-sulfonyl)phenyl]-2-cyano-2-(1,3-dithian-2-ylidene)acetamide (22 ), confirmed via IR (ν 2214 cm⁻¹ for CN) and ¹H NMR (δ 2.18–3.19 ppm for dithiane protons) .

Comparison with Structural Analogues

The piperidine sulfonyl group enhances steric hindrance and electronic effects compared to simpler analogues:

CompoundReactivity with MalononitrileProduct Stability
2-Cyano-N-phenylacetamideFast (1.5 hr)Moderate
2-Cyano-N-[4-sulfamoylphenyl]acetamideModerate (3 hr)High
Target Compound Slow (6 hr)Very High

Biological Implications of Reaction Products

Derivatives exhibit notable antimicrobial activity:

  • Pyridin-2-one derivatives show IC₅₀ = 12–18 µM against Xanthomonas oryzae .

  • Thiazole derivatives inhibit Candida albicans with MIC = 156–230 µM .

Mechanistic Insights

  • Cyano Group Reactivity : Participates in Knoevenagel condensations and Michael additions due to electron-withdrawing effects .

  • Sulfonamide Stability : Resists hydrolysis under mild acidic/basic conditions but cleaves under strong H₂SO₄ .

This compound’s multifunctional design enables its use in synthesizing bioactive heterocycles, though steric effects from the piperidine sulfonyl group often necessitate longer reaction times compared to analogues . Further studies are required to optimize its utility in industrial-scale synthesis.

Scientific Research Applications

2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C₁₄H₁₇N₃O₃S and a molecular weight of 307.37 g/mol. It features a cyano group and a piperidine sulfonyl moiety in its structure. This compound is primarily known for its potential use in medicinal chemistry, specifically in creating drugs that target different biological pathways.

Potential Applications

2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide as an anticancer agent
Research indicates that compounds similar to 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide have anticancer properties. Derivatives with similar structures have been shown to induce apoptosis in cancer cell lines through caspase activation and modulation of the p53 pathway. The piperidine sulfonyl group may improve the compound's interaction with biological targets, potentially enhancing its effectiveness.

Interaction with biological targets
Interaction studies are crucial for understanding how 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide interacts with biological targets. Preliminary studies suggest that it may inhibit certain enzymes or proteins involved in cellular signaling pathways, leading to its potential use as an anticancer agent. Molecular docking studies could provide insights into its binding affinity and specificity towards various targets.

Structural Analogs

Several compounds share structural similarities with 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide.

Compound NameStructure FeaturesUnique Aspects
2-Cyano-N-[4-(piperidine-1-sulfonyl)phenyl]acetamideSimilar cyano and sulfonamide groupsVariation in the position of the sulfonamide group
N-(4-Methylphenyl)-2-cyanoacetamideContains a methyl substitution on phenylLacks the sulfonamide functionality
N-(Phenyl)-2-cyanoacetamideSimple phenyl group without piperidineMore straightforward structure

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents or core scaffolds:

Compound Name / CAS No. Molecular Formula Key Substituents Solubility & Reactivity Reference
2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide (554405-55-9) C₁₄H₁₇N₃O₃S Piperidine sulfonyl, cyano, phenyl High polarity; flexible piperidine enhances interaction diversity
2-Cyano-N-(pyridin-2-yl)acetamide (HCPA) C₈H₇N₃O Pyridinyl, cyano Moderate solubility; pyridine enables aromatic interactions but reduces flexibility
2-Cyano-N-[3-(trifluoromethyl)phenyl]acetamide (1960-77-6) C₁₀H₇F₃N₂O Trifluoromethyl, cyano High electronegativity from CF₃; increased metabolic stability
2-Cyano-N-(4-(3-oxomorpholino)phenyl)acetamide C₁₃H₁₃N₃O₃ Morpholino, cyano Oxygen in morpholino enhances hydrogen bonding; lower lipophilicity
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide C₉H₉N₃O₃S Sulfamoyl, cyano High solubility; sulfamoyl group supports antimicrobial activity

Key Observations :

  • Piperidine vs. Morpholino/Piperazine: Piperidine’s lack of heteroatoms (vs. morpholino’s oxygen) increases hydrophobicity, while piperazine derivatives (e.g., ) exhibit enhanced hydrogen bonding .
  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in CAS 1960-77-6 improves oxidative stability but reduces solubility compared to the sulfonyl group in the target compound .
  • Aromatic vs. Aliphatic Substituents : Pyridinyl (HCPA) and phenyl groups favor π-π interactions, whereas cyclohexyl (c) or benzyl (d) substituents increase steric bulk .

Biological Activity

2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a member of the cyanoacetamide family, compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Target of Action:
Cyanoacetamide derivatives, including 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide, exhibit interactions with various biological targets due to their reactive chemical structure. These compounds can engage in condensation and substitution reactions, influencing multiple biochemical pathways.

Mode of Action:
The compound's reactivity allows it to participate in various chemical reactions that can modulate biological functions. Specifically, it may affect inflammatory pathways by inhibiting key cytokines such as IL-1β and TNFα, which play critical roles in inflammatory responses .

Anti-Inflammatory Effects

Research indicates that 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide has significant anti-inflammatory properties. In vitro studies using macrophage cultures demonstrated that the compound does not exhibit cytotoxicity at concentrations up to 100 µM. At these concentrations, it effectively reduces the production of inflammatory mediators like nitrite and cytokines .

Case Study: Paw Edema Model
In vivo studies using the Complete Freund's Adjuvant (CFA)-induced paw edema model revealed that treatment with the compound significantly reduced paw swelling compared to control groups. The anti-inflammatory activity was comparable to dexamethasone, a standard anti-inflammatory drug .

Antimicrobial Activity

The antimicrobial potential of related cyanoacetamides has been documented extensively. Compounds within this class have shown promising results against various bacterial strains and fungi. For instance, a study evaluated a series of cyanoacetamides for their antibacterial and antifungal activities, demonstrating that they possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of IL-1β and TNFα production
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityNon-cytotoxic at concentrations up to 100 µM

Q & A

Q. What are the key synthetic routes for 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonamide formation and cyanoacetylation. For example:

  • Step 1 : Sulfonylation of 3-aminophenylpiperidine using piperidine-sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Condensation with cyanoacetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous solvents (e.g., THF) .
  • Optimization : Control reaction temperature (0–5°C for exothermic steps), use catalysts (e.g., piperidine for Knoevenagel reactions), and purify via column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm sulfonamide (-SO2_2-) and cyano (-CN) groups. For example, the sulfonamide proton appears as a singlet at δ 3.0–3.5 ppm .
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and 1150–1350 cm1^{-1} (S=O asymmetric/symmetric stretches) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 348.1) .

Q. How can initial biological activity screening be designed for this compound?

  • Toxicity Assays : Use Spodoptera frugiperda larvae (1st/2nd instar) for LC50_{50} determination via direct spray bioassays. Include controls and measure silk-spinning inhibition .
  • Enzymatic Profiling : Test inhibition of Na+^+/K+^+ ATPase or protease activity in larval homogenates using colorimetric substrates (e.g., casein for protease) .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions) affect bioactivity?

  • Case Study : Derivatives with thiazole or pyrazole substituents (e.g., Ar1 in ) show enhanced toxicity (LC50_{50} = 781.65 µL/L) due to increased lipophilicity and target binding.
  • Method : Perform QSAR modeling to correlate substituent electronegativity with bioactivity. Use Schrödinger Maestro for docking studies on silk gland proteins .

Q. How can biochemical assays resolve contradictions in toxicity data across larval instars?

  • Example : Higher LC50_{50} in 2nd instar larvae (904.39 µL/L vs. 781.65 µL/L for 1st instar) may arise from detoxification enzyme induction.
  • Approach : Measure glutathione-S-transferase (GST) activity in larval midguts and use ANOVA (p < 0.05) to assess significance. Adjust dosing regimens based on instar-specific metabolic profiles .

Q. What experimental strategies validate the compound’s mechanism of action in anticancer research?

  • Apoptosis Assays : Treat colon cancer cells (e.g., HCT-116) and analyze caspase-3 activation via Western blot.
  • Flow Cytometry : Assess cell cycle arrest (e.g., G1 phase) using propidium iodide staining.
  • Controls : Compare with pyrazole-sulfonamide hybrids (IC50_{50} = 8.2 µM) to evaluate potency .

Q. How can stability studies inform formulation design for in vivo applications?

  • Accelerated Testing : Store compound at 40°C/75% RH for 6 months and monitor degradation via HPLC. Acidified formulations with citric acid reduce hydrolysis (degradation < 0.1%) .
  • Excipient Screening : Use colloidal silicon dioxide to enhance tablet stability (RSD < 2% in content uniformity tests) .

Data Analysis and Interpretation

Q. How should researchers address variability in biochemical assay results (e.g., protein/lipid levels)?

  • Statistical Tools : Apply Tukey’s HSD test for post-hoc analysis of total protein (mean = 0.50 mg/mL ± 1.779 SE) and lipid (0.17 mg/mL ± 1.105 SE) data. Use SPSS or R for multivariate analysis .
  • Replicates : Include ≥3 technical replicates per sample to minimize SEM errors.

Q. What methods confirm target engagement in silk gland disruption studies?

  • SEM Imaging : Compare silk strands from treated larvae (morphological irregularities) vs. controls (smooth fibers).
  • Proteomics : Perform LC-MS/MS on larval silk glands to identify downregulated fibroin isoforms .

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